Adaprolol maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4.C4H4O4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26;5-3(6)1-2-4(7)8/h3-6,18,20-23,27-28H,7-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBILLRFBZTUIX-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121009-31-2 | |
| Record name | Adaprolol maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121009312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADAPROLOL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8RV6WL9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Medicinal Chemistry and Synthetic Methodologies of Adaprolol Maleate
Design Principles Based on Inactive Metabolite Approach
Adaprolol (B1665021) maleate (B1232345) is a "soft drug," a class of therapeutic agents designed to be active at their target site but readily metabolized into a predictable and inactive form upon entering systemic circulation. nih.govresearchgate.net This design philosophy is particularly advantageous for topical medications like eye drops, where local efficacy is desired without systemic side effects. The core of Adaprolol's design lies in its conception from a known, non-toxic metabolite of an existing drug, ensuring a benign metabolic pathway. researchgate.net
Derivation from Propranolol (B1214883) Analogues and Metoprolol (B1676517) Metabolites
The developmental foundation of Adaprolol is directly linked to the metabolic pathways of established beta-blockers, particularly metoprolol. researchgate.net Metoprolol is extensively metabolized in the liver through several pathways, producing some metabolites that retain a degree of beta-blocking activity. researchgate.netnih.gov However, a key metabolic route results in an inactive phenylacetic acid derivative, which is devoid of beta-adrenoceptor activity. researchgate.net
This inactive acid metabolite was identified as an ideal starting point for a soft drug design. researchgate.net By taking this known, inactive, and non-toxic molecule and converting it back into an active form through esterification, researchers could create a new chemical entity. This new entity, Adaprolol, was engineered to be a potent beta-blocker that, upon systemic absorption, would be predictably hydrolyzed back to its original inactive acid form. researchgate.net The adamantane (B196018) ethyl ester of the metoprolol acid metabolite was specifically chosen for further development. researchgate.net
Rationale for Site-Specific Inactivation in Ocular Systems
The primary application for which Adaprolol was designed is the treatment of glaucoma, a condition characterized by elevated intraocular pressure. nih.gov Traditional oral beta-blockers, while effective at reducing eye pressure, can cause significant systemic side effects, including bradycardia (slowed heart rate), due to their action on beta-receptors throughout the body. nih.gov
The rationale behind Adaprolol's design is to confine the beta-blocking activity to the eye. nih.gov When administered topically as an eye drop, Adaprolol's lipophilic nature, enhanced by the adamantane ester group, allows for effective penetration through the cornea to reach beta-receptors within the ocular system. researchgate.net Should any of the drug escape the eye and enter the bloodstream, it encounters esterase enzymes that rapidly cleave the ester bond. researchgate.net This hydrolysis converts Adaprolol back to its inactive carboxylic acid metabolite, effectively neutralizing its ability to interact with beta-receptors in the heart and other tissues. nih.govresearchgate.net This site-specific inactivation is the key to minimizing the systemic risks associated with traditional beta-blocker therapy for glaucoma. nih.gov
Synthesis and Stereochemistry of Adaprolol Enantiomers
Like most beta-blockers, the Adaprolol molecule contains a chiral center in its aryloxypropanolamine side chain, meaning it exists as two non-superimposable mirror images, or enantiomers. nih.govnih.gov These are designated as the R(-) and S(+) stereoisomers. The synthesis of Adaprolol involves methods that allow for the preparation of these individual enantiomers, a process known as enantioselective or asymmetric synthesis. wikipedia.org
Structure-Activity Relationship (SAR) Studies in Preclinical Context
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For Adaprolol, these studies have been essential in understanding the distinct roles of its enantiomers and the impact of its specific molecular features on receptor binding.
Enantiomeric Activity Profiles and Pharmacological Differentiation
Preclinical research has revealed a significant pharmacological differentiation between the S(+) and R(-) enantiomers of Adaprolol. nih.gov While both enantiomers demonstrate potent and comparable efficacy in reducing intraocular pressure, their systemic effects are markedly different. nih.gov This lack of stereoselectivity for its ocular hypotensive effects is a key finding. nih.gov
However, when administered intravenously to test for systemic beta-blockade, only the S(+) enantiomer produced detectable cardiac effects. nih.gov The R(-) enantiomer was devoid of such activity. nih.gov This demonstrates a clear stereoselective differentiation for systemic effects, where the R(-) isomer offers the desired local activity with a significantly reduced potential for systemic cardiac side effects. nih.gov
Table 1: Enantiomeric Activity Profile of Adaprolol
| Enantiomer | Ocular Hypotensive Effect (Local) | Systemic Beta-Blocking Effect (Cardiac) |
| S(+) Adaprolol | Effective | Detected |
| R(-) Adaprolol | Effective | Not Detected |
This interactive table summarizes the key pharmacological differences between the Adaprolol enantiomers based on preclinical data. nih.gov
Molecular Modifications and Their Impact on Receptor Interaction
The aryloxypropanolamine portion is common to many beta-blockers and is responsible for binding to the beta-adrenergic receptor. nih.gov This interaction typically involves hydrogen bonds between the hydroxyl and amine groups of the drug and specific amino acid residues, such as serine, within the receptor's binding pocket. nih.govesrf.fr
Pharmacological Characterization of Adaprolol Maleate in Preclinical Models
Molecular Pharmacology and Receptor Binding Kinetics
The initial pharmacological assessment of a new chemical entity involves a detailed investigation of its interaction with its molecular target. For adaprolol (B1665021) maleate (B1232345), a compound identified as a beta-adrenergic receptor blocker, this process begins with characterizing its binding properties to various adrenergic receptor subtypes. nih.gov
Adrenergic Receptor Subtype Selectivity (e.g., Beta-Adrenoceptor Antagonism)
Adaprolol maleate has been characterized as a new beta-adrenergic antagonist. nih.gov Beta-adrenoceptor antagonists, commonly known as beta-blockers, are a widely utilized class of drugs in the management of cardiovascular diseases and glaucoma. nih.gov Their primary mechanism of action involves blocking the effects of endogenous catecholamines at beta-adrenoceptors. nih.gov
The selectivity of beta-blockers for different receptor subtypes (β1, β2, and β3) is a critical determinant of their therapeutic efficacy and side-effect profile. nih.govdrugbank.com While β1-adrenoceptors are predominantly located in the heart, β2-adrenoceptors are abundant in the airways, and their blockade can lead to bronchospasm. nih.gov Some studies suggest that many clinically used beta-blockers exhibit poor β1/β2 selectivity, with some even showing a higher affinity for the β2-adrenoceptor. nih.govdrugbank.com
Studies on the enantiomers of adaprolol have revealed stereoselective properties concerning its cardiac effects. The S(+) enantiomer of adaprolol was found to produce cardiac effects, whereas the R(-) enantiomer did not, suggesting a degree of stereoselectivity in its interaction with cardiac beta-adrenoceptors. nih.gov However, the potent ocular hypotensive effects of adaprolol were observed to be non-stereoselective. nih.gov This indicates potential differences in the stringency of receptor-ligand interactions between ocular and cardiac tissues. nih.gov The development of more selective beta-antagonists is an ongoing area of research aimed at minimizing side effects. nih.gov
In Vitro Radioligand Binding Assays and Displacement Studies
Radioligand binding assays are a fundamental tool in pharmacology, considered the gold standard for quantifying the affinity of a ligand for its receptor. giffordbioscience.com These assays utilize a radiolabeled compound (radioligand) that binds to the target receptor. nih.gov The affinity of a novel, unlabeled compound, such as this compound, can then be determined through competitive binding or displacement studies. giffordbioscience.comsigmaaldrich.com In these experiments, various concentrations of the unlabeled test compound are incubated with a fixed concentration of the radioligand and the receptor preparation. giffordbioscience.com The ability of the test compound to displace the radioligand from the receptor provides a measure of its binding affinity. sigmaaldrich.com
These assays can be performed on various biological preparations, including tissue homogenates, cultured cells, or purified receptor preparations. nih.govcore.ac.uk The choice of preparation can be crucial, as receptor densities may vary between tissues, which can impact the reliability of the assay format. core.ac.uk For instance, some studies have noted that the density of sigma receptors in rat brain membranes was too low for certain high-throughput screening formats. core.ac.uk
The process typically involves separating the bound radioligand from the free (unbound) radioligand, often achieved through filtration methods using multiwell plates. merckmillipore.com The amount of radioactivity in the bound fraction is then quantified, usually with a scintillation counter. merckmillipore.com
Quantitative Analysis of Binding Affinity (Ki, IC50) and Receptor Density (Bmax)
From radioligand binding assays, several key quantitative parameters can be derived to characterize the interaction between a ligand and a receptor. nih.gov
IC50 (Inhibitory Concentration 50%) : In displacement studies, the IC50 value represents the concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand. sigmaaldrich.com It is a measure of the compound's potency in inhibiting the binding of the radioligand.
Ki (Inhibition Constant) : The Ki value is a more absolute measure of the affinity of the unlabeled ligand for the receptor. It is derived from the IC50 value and the dissociation constant (Kd) of the radioligand. The Ki represents the concentration of the competing ligand that would bind to 50% of the receptors if no radioligand were present.
Bmax (Maximum Receptor Density) : Saturation binding assays, where increasing concentrations of a radioligand are used, allow for the determination of the Bmax. giffordbioscience.comnih.gov This parameter represents the total concentration of receptor binding sites in a given tissue or cell preparation, typically expressed as femtomoles per milligram of protein (fmol/mg protein) or sites per cell. giffordbioscience.com
Kd (Equilibrium Dissociation Constant) : Saturation experiments also yield the Kd of the radioligand, which is the concentration of the radioligand at which 50% of the receptors are occupied at equilibrium. nih.gov It is an inverse measure of the radioligand's affinity for the receptor. giffordbioscience.com
While specific Ki, IC50, and Bmax values for this compound were not available in the provided search results, the general principles of these analyses are well-established for beta-adrenoceptor antagonists. nih.gov For example, studies on other beta-blockers like metoprolol (B1676517) have utilized these quantitative methods to determine their affinity for β1- and β2-adrenoceptors. nih.gov
Table 1: Key Parameters in Receptor Binding Assays
| Parameter | Description | Assay Type |
|---|---|---|
| IC50 | Concentration of a competing ligand that displaces 50% of a specific radioligand. | Displacement Assay |
| Ki | Inhibition constant; affinity of the competing ligand for the receptor. | Displacement Assay |
| Bmax | Maximum density of receptor sites in a tissue. | Saturation Assay |
| Kd | Equilibrium dissociation constant; affinity of the radioligand for the receptor. | Saturation Assay |
Preclinical Pharmacodynamics in Animal Models
Following in vitro characterization, the pharmacological effects of a compound are investigated in living organisms. Animal models play a crucial role in understanding the complex physiological responses to a new drug.
Cardiovascular Electrophysiological Effects in Large Animal Models
The cardiac electrophysiological properties of this compound have been investigated in intact, anesthetized dogs, which are considered a relevant large animal model for cardiovascular research. nih.govnih.gov These studies are essential for evaluating a drug's potential effects on heart rhythm and electrical conduction. nih.gov
In these preclinical models, adaprolol demonstrated marked electrophysiologic effects. nih.gov A primary action was observed on the sinus node, where it led to a prolongation of the basic sinus cycle length. nih.gov It also had a significant impact on the intrinsic automaticity of the sinus node, as evidenced by a prolonged corrected sinus node recovery time and sinoatrial conduction time. nih.gov
Furthermore, adaprolol exerted a direct effect on atrial and atrioventricular (AV) nodal function. nih.gov It was shown to prolong the effective refractory period of the His-Purkinje system and the ventricle. nih.gov The onset of these electrophysiological actions was rapid, occurring within seconds, and the duration of action was relatively prolonged, lasting for approximately three hours. nih.gov These findings suggest that adaprolol is a potent beta-blocker with potentially strong antiarrhythmic properties. nih.gov
Ocular Hypotensive Mechanisms in Experimental Glaucoma Models
This compound has been developed with the therapeutic goal of treating glaucoma, a condition often characterized by elevated intraocular pressure (IOP). nih.govnih.gov Therefore, its effects on IOP have been a key focus of preclinical evaluation in experimental glaucoma models. nih.gov Rabbits are a commonly used species for such studies. nih.govrrpharmacology.ru
Various methods can be used to induce ocular hypertension in animal models to simulate glaucoma, including the administration of steroids or the injection of substances like finely dispersed kaolin (B608303) into the anterior chamber of the eye to obstruct aqueous humor outflow. rrpharmacology.ruiris-pharma.comrrpharmacology.ru
Studies in rabbits have confirmed that adaprolol possesses potent ocular hypotensive effects. nih.gov An important finding is that this effect is not stereoselective, meaning both the R(-) and S(+) enantiomers of adaprolol are effective in lowering IOP. nih.gov This is in contrast to its cardiac effects, which were only observed with the S(+) enantiomer. nih.gov This suggests that adaprolol acts as a potent beta-adrenergic antagonist in the eye. nih.gov The design of adaprolol as a "soft drug" aims to minimize systemic beta-blocking activity following ophthalmic administration through facile inactivation to an inactive metabolite. nih.gov
Table 2: Summary of Preclinical Pharmacodynamic Effects of this compound
| Pharmacodynamic Effect | Animal Model | Key Findings |
|---|---|---|
| Cardiovascular Electrophysiology | Anesthetized Dogs | Prolonged sinus cycle length, corrected sinus node recovery time, and sinoatrial conduction time. nih.gov Prolonged effective refractory period of the His-Purkinje system and ventricle. nih.gov |
| Ocular Hypotension | Rabbits | Potent, non-stereoselective lowering of intraocular pressure. nih.gov |
Comparative Preclinical Pharmacology with Other Beta-Adrenergic Antagonists
This compound is identified as a potent beta-adrenergic receptor antagonist. nih.govnih.gov Preclinical investigations, particularly in canine models, have demonstrated that adaprolol possesses significant electrophysiologic effects, with a potency that is reportedly higher than many widely used beta-blockers. nih.gov
In comparative preclinical studies, the primary action of adaprolol was observed on the sinus node, where it prolonged the basic sinus cycle length and significantly affected intrinsic automaticity. nih.gov This is evidenced by the prolonged corrected sinus node recovery time and sinuatrial conduction time in animal models. nih.gov Furthermore, adaprolol extended the effective refractory period of the His-Purkinje system and the ventricle. nih.gov These marked electrophysiological activities suggest a strong antiarrhythmic potential. nih.gov The onset of its action in these models was rapid, occurring within seconds, and it exhibited a relatively prolonged duration of action of approximately three hours. nih.gov
One of the distinguishing features of adaprolol observed in preclinical studies is the stereoselectivity of its effects. nih.gov While the potent ocular hypotensive effects of adaprolol were found to be not stereoselective, its cardiac effects demonstrated clear stereospecificity. nih.gov Cardiac effects were detected following intravenous administration of the S(+) adaprolol enantiomer, but not with the R(-) adaprolol enantiomer. nih.gov This highlights a key difference in how the enantiomers interact with receptors in different tissues.
Beta-blockers are generally differentiated by characteristics such as selectivity for β1 or β2 receptors, intrinsic sympathomimetic activity, and lipid solubility. researchgate.net Non-selective beta-blockers include compounds like propranolol (B1214883) and nadolol (B74898), while metoprolol is an example of a β1-selective blocker. researchgate.net Adaprolol's profile as a potent, non-selective beta-blocker with pronounced electrophysiological effects positions it uniquely within this class of compounds in preclinical evaluations. nih.govnih.gov
Interactive Table: Preclinical Electrophysiological Effects of this compound in Canine Models Click on the headers to explore the specific effects observed in preclinical studies.
| Parameter | Observed Effect | Reference |
| Sinus Node Function | Prolonged basic sinus cycle length. Prolonged corrected sinus node recovery time and sinuatrial conduction time. | nih.gov |
| Atrial and AV Nodal Function | Direct effects on atrial and atrioventricular (AV) nodal function. | nih.gov |
| Ventricular Function | Prolonged effective refractory period of the His-Purkinje system and the ventricle. | nih.gov |
| Onset and Duration | Rapid onset of action (within seconds) and a prolonged duration of approximately 3 hours. | nih.gov |
Signal Transduction Pathway Modulation
Investigation of cAMP, Calcium, and Adrenergic Signaling Pathways
As a beta-adrenergic antagonist, this compound functions by modulating the signal transduction pathways associated with beta-adrenergic receptors (β-ARs). nih.govspringer.com These receptors are classic G-protein coupled receptors (GPCRs). clinpgx.org The canonical signaling cascade for β-ARs, particularly β1 and β2 subtypes, involves coupling to the stimulatory G-protein, Gs. clinpgx.org
Upon agonist binding, the Gs protein activates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). clinpgx.org This increase in intracellular cAMP is a critical second messenger that initiates multiple downstream cellular responses. clinpgx.orgnih.gov Adaprolol, by blocking the beta-receptor, prevents agonist binding and subsequent Gs protein activation. clinpgx.org This inhibitory action directly blocks the activation of adenylyl cyclase, thereby preventing the synthesis of cAMP and attenuating the entire downstream signaling cascade. clinpgx.orgnih.gov
The modulation of adrenergic signaling also impacts intracellular calcium (Ca2+) levels. Beta-adrenergic stimulation is known to enhance cardiac calcium channel activity, leading to increased calcium influx. nih.govnih.gov This effect is mediated by the cAMP pathway. By preventing the increase in cAMP, adaprolol consequently antagonizes the agonist-induced enhancement of calcium channel availability and activity. nih.gov
Interactive Table: Adaprolol's Modulation of the Adrenergic Signaling Pathway This table outlines the key steps in the β-adrenergic signaling pathway and how an antagonist like adaprolol intervenes.
| Signaling Step | Agonist Action | Action of Adaprolol (Antagonist) | Reference |
| Receptor Binding | Binds to β-AR, causing a conformational change. | Binds to β-AR, preventing agonist binding. | clinpgx.org |
| G-Protein Coupling | Activated receptor couples with and activates the Gs protein. | Prevents receptor activation, thus no Gs protein coupling occurs. | clinpgx.org |
| Adenylyl Cyclase | Activated Gs protein stimulates adenylyl cyclase activity. | Adenylyl cyclase remains in its basal state of activity. | clinpgx.org |
| cAMP Production | Adenylyl cyclase converts ATP to cAMP, increasing intracellular levels. | The agonist-induced rise in cAMP is blocked. | clinpgx.orgnih.gov |
| Calcium Channel Modulation | Increased cAMP leads to enhanced activity of L-type calcium channels. | The agonist-induced increase in calcium channel activity is prevented. | nih.gov |
Receptor-Mediated Downstream Signaling Events
The blockade of cAMP production by adaprolol leads to significant alterations in receptor-mediated downstream signaling events. The primary consequence of inhibiting cAMP synthesis is the prevention of Protein Kinase A (PKA) activation, as PKA is a major downstream effector of cAMP. clinpgx.orgnih.gov In preclinical models using other beta-blockers like propranolol, the inhibition of PKA prevents the phosphorylation of numerous cellular substrates, including cAMP response element-binding protein (CREB) and vasodilator-stimulated phosphoprotein (VASP). nih.gov
Another critical downstream event involves β-arrestins. In the presence of an agonist, G-protein coupled receptor kinases (GRKs) phosphorylate the activated receptor, which then serves as a docking site for β-arrestin. clinpgx.orgescholarship.org The binding of β-arrestin not only desensitizes the receptor to further G-protein signaling but also can initiate G-protein-independent signaling by acting as a scaffold for other kinases, such as those in the ERK1/ERK2 pathway. clinpgx.orgnih.gov As an antagonist, adaprolol prevents the initial agonist-induced receptor activation and phosphorylation, thereby inhibiting the recruitment of β-arrestin and blocking both receptor desensitization and subsequent β-arrestin-mediated signaling events. clinpgx.orgescholarship.org
Sustained exposure to a beta-antagonist can lead to longer-term downstream regulatory events. Studies with the beta-blocker nadolol have shown that prolonged blockade can induce an up-regulation of beta-adrenergic receptors. nih.gov This process appears to be mediated by at least two distinct mechanisms: an initial increase in the translocation of receptor proteins from the cytosol to the cell membrane, followed by a later phase that is dependent on the synthesis of new receptor proteins and their corresponding mRNA. nih.gov This receptor up-regulation is a key adaptive response mediated by the persistent presence of an antagonist. nih.gov
Metabolism and Pharmacokinetics Research in Preclinical Systems
In Vitro Metabolic Stability and Metabolite Identification Studies
Preclinical evaluation of a new chemical entity's metabolic stability is crucial for predicting its in vivo behavior, including parameters like half-life and clearance. nih.gov For adaprolol (B1665021) maleate (B1232345), in vitro studies are designed to confirm its intended rapid degradation into an inactive form.
Research findings indicate that adaprolol maleate was developed by modifying the known inactive carboxylic acid metabolite of metoprolol (B1676517), a widely used β-blocker. researchgate.net By esterifying this inactive acid, this compound was created as the active parent drug. The primary metabolic transformation anticipated and confirmed in preclinical assessments is the hydrolysis of this ester linkage. This reaction converts this compound back to its parent acid, which is pharmacologically inert. researchgate.net
The primary metabolite is therefore the corresponding phenylacetic acid derivative, which is devoid of β-adrenoceptor activity. researchgate.net While detailed public data from comprehensive metabolite screening in various preclinical systems (e.g., liver microsomes, hepatocytes) is limited, the metabolic pathway is well-defined by its design. The principal biotransformation is the cleavage of the adamantane-ethyl ester group.
Table 1: Anticipated Metabolic Profile of this compound
| Analyte | Anticipated Role | Method of Identification |
| Adaprolol | Parent Drug | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Phenylacetic acid derivative | Primary Inactive Metabolite | Liquid Chromatography-Mass Spectrometry (LC-MS) |
This table is illustrative, based on the described metabolic pathway. Specific quantitative data from preclinical assays are not widely published.
Enzyme-Mediated Inactivation Mechanisms and Pathways
The inactivation of this compound is primarily mediated by a predictable hydrolytic pathway, which distinguishes it from traditional β-blockers like metoprolol that undergo extensive Phase I oxidative metabolism by cytochrome P450 (CYP) enzymes. researchgate.netmsdmanuals.com
The key enzymes responsible for the deactivation of this compound are esterases, which are ubiquitous in the body, particularly in the blood and liver. msdmanuals.com These enzymes catalyze the hydrolysis of the ester bond in the adaprolol molecule. This process is intentionally designed to be rapid and efficient once the drug enters the systemic circulation.
The intended metabolic pathway is a single-step hydrolysis reaction, converting the active ester (adaprolol) into its inactive carboxylic acid metabolite. This contrasts with the complex, multi-pathway oxidative metabolism of compounds like metoprolol, which can lead to several active and inactive metabolites. A similar soft beta-blocker designed with an adamantaneethyl ester showed a very fast hydrolysis rate in human blood, with a half-life of just 7.0 minutes, underscoring the efficiency of this inactivation mechanism.
Table 2: Primary Metabolic Pathway and Mediating Enzymes
| Parent Compound | Metabolic Reaction | Key Enzyme Class | Resulting Metabolite |
| Adaprolol (Ester) | Hydrolysis | Esterases | Inactive Carboxylic Acid |
Tissue-Specific Metabolic Conversion (e.g., Ocular Metabolism)
This compound is administered topically to the eye to lower intraocular pressure. nih.gov The therapeutic strategy relies on the drug remaining largely intact to exert its pharmacological effect within ocular tissues, followed by rapid inactivation upon absorption into the bloodstream.
While the eye possesses metabolic enzymes, the design of this compound aims for sufficient stability within the target ocular tissues to achieve its β-blocking effect. nih.gov Following its local action, any drug that is absorbed systemically via the conjunctival vessels or nasolacrimal duct is exposed to high concentrations of esterases in the blood, leading to its swift conversion to the inactive acid metabolite. researchgate.netdovepress.com This tissue-specific activity is a hallmark of its design. Studies have demonstrated that unilateral administration of a similar soft drug reduces intraocular pressure only in the treated eye, which is consistent with the proposed mechanism of local action and effective systemic inactivation.
Implications of Rapid Systemic Inactivation for Targeted Delivery
The rapid and predictable systemic inactivation of this compound is the cornerstone of its design for targeted ophthalmic delivery. nih.govnih.gov This characteristic offers a significant advantage by separating the desired local therapeutic effect from potential systemic side effects.
By ensuring that the drug is converted to a pre-identified inactive and non-toxic metabolite upon entering the bloodstream, the risk of cardiovascular side effects, such as bradycardia or hypotension, commonly associated with systemically absorbed ophthalmic β-blockers, is minimized. researchgate.netnih.gov Preclinical research has confirmed this principle, showing that while the S(+) enantiomer of adaprolol could produce cardiac effects when administered intravenously, the R(-) enantiomer demonstrated potent ocular hypotensive activity with negligible systemic β-blocking effects after ophthalmic administration. nih.gov This rapid inactivation allows for the use of a potent β-blocker at the target site while ensuring a high safety margin, representing a significant advancement in the development of safer antiglaucoma agents. nih.govdovepress.com
Advanced Drug Delivery Systems Research for Adaprolol Maleate
Nanoemulsion and Microemulsion Formulations for Enhanced Ocular Bioavailability
Nanoemulsions and microemulsions are advanced colloidal carrier systems being explored for ophthalmic drug delivery due to their ability to improve the bioavailability of both hydrophilic and lipophilic drugs. nih.govaltasciences.com These systems are composed of oil, water, and a surfactant/co-surfactant, forming droplets in the nanometer range (typically 5-200 nm). nih.gov Their small droplet size, low surface tension, and thermodynamic stability offer several advantages for ocular application. nih.govaltasciences.com
The potential benefits of these formulations for a drug like adaprolol (B1665021) maleate (B1232345) include:
Improved Drug Solubility: They can accommodate drugs with varying solubilities.
Enhanced Corneal Permeation: The nanometric size of the droplets and the presence of surfactants can facilitate the drug's passage through the complex lipophilic and hydrophilic layers of the cornea. nih.gov
Prolonged Residence Time: These formulations can adhere to the ocular surface, increasing the contact time and allowing for greater drug absorption before being cleared by tear turnover. altasciences.comiris-pharma.com
Patient Compliance: By providing a more sustained effect, the frequency of administration may be reduced, leading to better patient compliance. nih.gov
Research into similar beta-blockers, such as timolol (B1209231) maleate, has demonstrated the successful development of microemulsion and nanoemulsion systems that enhance corneal permeation and prolong drug release. nih.gov These formulations undergo a phase transition upon contact with tear fluid, increasing in viscosity and forming a gel-like liquid crystalline state that further extends the drug's residence time on the ocular surface. altasciences.comtoxicology.org
The effectiveness of a nanoparticle-based delivery system hinges on its physicochemical properties. The characterization of these systems is a critical step to ensure they meet the desired performance criteria for ocular delivery. Key parameters include nanoparticle morphology, size, surface charge, and entrapment efficiency. nih.gov
Morphology and Structure: Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize the nanoparticles. nih.gov These methods reveal the shape of the particles (e.g., spherical) and whether they have a tendency to aggregate. nih.gov For advanced systems, this can also confirm a desired core-shell structure, where a hydrophobic core containing the drug is surrounded by a hydrophilic shell. nih.gov
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard method for measuring the hydrodynamic diameter of the nanoparticles and their size distribution (PDI). nih.gov For ocular delivery, a small particle size (e.g., 20-200 nm) is desirable to avoid irritation and improve tissue penetration. nih.gov A low PDI value indicates a uniform and homogenous nanoparticle population. nih.gov
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension. toxicology.org A sufficiently high positive or negative zeta potential helps prevent particle aggregation due to electrostatic repulsion. nih.gov For ocular use, a positive surface charge can be advantageous as it promotes electrostatic interaction with the negatively charged mucin on the corneal surface, thereby increasing residence time. iris-pharma.com
Entrapment Efficiency: This parameter quantifies the percentage of the drug that is successfully encapsulated within the nanoparticles. High entrapment efficiency is crucial for maximizing the drug payload and ensuring a predictable dose delivery.
| Parameter | Value | Significance |
|---|---|---|
| Average Globule Size | 23.47 nm | Small size facilitates corneal penetration and avoids irritation. toxicology.org |
| Zeta Potential | +0.253 mV | Indicates surface charge, affecting stability and mucoadhesion. toxicology.org |
| pH | 7.2 | Compatibility with the physiological pH of tear fluid to minimize irritation. toxicology.org |
| Drug Content | 99.64% | High drug content ensures therapeutic dose delivery. toxicology.org |
Lipid-based formulations, including nanoemulsions and liquid crystalline phases, are particularly effective at providing sustained drug release. The mechanism of release is often governed by the structure of the lipid matrix and its interaction with the aqueous environment of the tear film.
One key mechanism involves the use of lipids that form liquid crystalline structures in the presence of water. When a water-in-oil microemulsion is instilled in the eye, it takes up tear fluid, triggering a phase transition to a more viscous, gel-like liquid crystalline state. altasciences.com This matrix acts as a drug reservoir, from which the drug is released slowly over an extended period. The rate of release is often dependent on the viscosity of the formulation; higher viscosity generally leads to a slower release rate. altasciences.com
Furthermore, in self-emulsifying or self-microemulsifying drug delivery systems (SEDDS/SMEDDS), the digestion of lipids by enzymes present in the tear film can also play a role. The breakdown of the lipid components gradually liberates the entrapped drug, allowing it to partition into the tear fluid for absorption. This combination of phase transition and enzymatic degradation can provide a multi-faceted approach to achieving prolonged, controlled drug delivery at the ocular surface.
Chemical Delivery Systems (CDS) Integration and Optimization
Adaprolol maleate is a prime example of a drug designed using the "soft drug" or Chemical Delivery System (CDS) concept. nih.govnih.gov This retrometabolic design approach is specifically aimed at creating new chemical entities that are active at the target site (the eye) but are rapidly metabolized into a predictable, inactive form upon entering systemic circulation. nih.gov
The core principle behind adaprolol's design was to achieve potent beta-adrenergic antagonism for lowering intraocular pressure while deliberately engineering a point of metabolic vulnerability in the molecule. nih.gov This ensures that any drug that gets absorbed systemically is quickly inactivated, thereby minimizing systemic side effects commonly associated with beta-blockers, such as cardiovascular effects. nih.govnih.gov
Studies have confirmed that adaprolol functions as a potent beta-adrenergic antagonist with significant ocular hypotensive effects. nih.gov Crucially, these studies also demonstrated that after ophthalmic administration, there is negligible systemic beta-blocking activity detected. nih.gov This validates the success of the CDS approach in confining the pharmacological activity to the eye. Research has also shown that while cardiac effects could be detected after direct intravenous administration of the S(+) enantiomer, such effects were absent with the R(-) enantiomer, highlighting stereoselective systemic activity that is avoided with topical ocular administration. nih.gov
Analytical and Computational Methodologies in Adaprolol Maleate Research
Development of Analytical Assays for Compound Detection and Quantification in Biological Matrices
The validation of analytical methods is a critical process to ensure that the performance characteristics of the method meet the requirements for the intended analytical application. omicsonline.org For a compound like adaprolol (B1665021) maleate (B1232345), which is designed for targeted action and subsequent inactivation, sensitive and specific assays are required to monitor its presence and concentration in biological fluids. nih.govresearchgate.net The development of such assays is fundamental in both preclinical and clinical research phases.
Commonly employed techniques for the quantitative determination of drugs and their metabolites in biological matrices such as plasma or urine include high-performance liquid chromatography (HPLC) and mass spectrometric (MS) methods like LC-MS and LC-MS/MS. omicsonline.org These chromatographic methods are the standard for separating components in a mixture, allowing for precise quantification. omicsonline.org The sample preparation stage, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to remove interferences from the biological matrix. omicsonline.org
For adaprolol maleate and its metabolites, specific and sensitive analytical methods have been developed. Research indicates the establishment of assays with sensitivities reaching the nanogram per milliliter level, which is essential for detailed pharmacokinetic studies.
| Biological Matrix | Assay Sensitivity |
|---|---|
| Plasma | 2-5 ng/mL researchgate.net |
| Urine | 10 ng/mL researchgate.net |
The validation of these methods follows international guidelines, ensuring they are reproducible and reliable for their intended purpose, which is to accurately measure drug concentrations in biological samples. omicsonline.orgunodc.org
Molecular Modeling and Computational Chemistry Applications
Computational chemistry and molecular modeling have become indispensable tools in modern drug design, allowing researchers to investigate molecules and their interactions at an atomic level. researchgate.net These in silico techniques play a vital role in the rational design and optimization of drug candidates like this compound.
The three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. Conformational analysis, a key aspect of molecular modeling, explores the different spatial arrangements of atoms in a molecule and their corresponding energy levels. nih.gov For this compound, understanding its molecular conformation is crucial to comprehend its interaction with beta-adrenergic receptors. nih.gov As an analog of other beta-blockers, its structure incorporates an adamantane (B196018) group and a phenylacetate (B1230308) moiety. nih.govscribd.com Computational methods are used to optimize the geometry of the molecule, identifying the most stable conformations that are likely to be biologically active. This process is fundamental to the "soft drug" design concept, where the molecule is engineered to be metabolically labile, breaking down into inactive components after exerting its therapeutic effect. nih.govresearchgate.net
Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule (the ligand, e.g., adaprolol) when bound to a receptor (e.g., a beta-adrenergic receptor) to form a stable complex. idrblab.net These simulations are essential for understanding the molecular basis of a drug's mechanism of action. This compound functions as a beta-adrenergic antagonist. nih.gov Docking studies would be employed to model its interaction with the binding sites of beta-1 and beta-2 adrenergic receptors. The goal of such simulations is to characterize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the drug and the amino acid residues of the receptor. This interaction profiling helps explain the compound's potency and can guide the design of new analogs with improved affinity or selectivity.
The success of a drug candidate depends heavily on its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). researchgate.net In silico ADMET prediction has become a cornerstone of the early stages of drug discovery, helping to identify candidates with favorable profiles and flag potential issues before costly experimental studies are undertaken. nih.govuniroma1.it
Computational models can predict a wide range of ADME properties based on a molecule's structure. researchgate.net For this compound, these models would be used to estimate key parameters that govern its behavior in the body.
| ADME Parameter | Computational Prediction Focus for this compound | Relevance |
|---|---|---|
| Absorption | Prediction of properties like Caco-2 permeability and aqueous solubility. uniroma1.itresearchgate.net | Estimates how well the drug is absorbed into the bloodstream from the site of administration. |
| Distribution | Calculation of the volume of distribution (Vd) and plasma protein binding (PPB). uniroma1.it | Predicts how the drug spreads throughout the body's tissues and fluids. |
| Metabolism | Identification of potential metabolic sites and prediction of interactions with cytochrome P450 (CYP) enzymes. uniroma1.it | Crucial for a soft drug like adaprolol, which is designed for facile inactivation into a specific inactive metabolite. nih.govresearchgate.net |
| Excretion | Prediction of renal clearance and interaction with transporters. nih.gov | Determines how the drug and its metabolites are removed from the body. |
These computational predictions help optimize drug candidates by improving bioavailability and minimizing off-target effects. researchgate.net
Application of Artificial Intelligence and Machine Learning in Drug Design Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify patterns and make predictions. nih.goviapchem.org These technologies can significantly accelerate the process of designing and optimizing new drug candidates. nih.gov
In the context of a drug like this compound, ML models can be trained on large libraries of chemical compounds with known ADMET properties and biological activities. iapchem.orgnih.gov These trained models can then be used to:
Predict Properties of Novel Compounds: Screen virtual libraries of new adaprolol analogs to predict their efficacy, pharmacokinetic profiles, and potential toxicity, prioritizing the most promising candidates for synthesis and testing. nih.gov
Optimize Lead Compounds: Suggest specific modifications to the this compound structure to enhance desired properties (e.g., receptor affinity) while minimizing undesirable ones (e.g., systemic side effects). nih.gov
Develop Quantitative Structure-Activity Relationship (QSAR) Models: Build models that correlate the chemical structure of compounds with their biological activity, providing deeper insights into the features that drive the therapeutic effect. iapchem.org
Patent Landscape and Intellectual Property in Adaprolol Maleate Research
Analysis of Key Patents Pertaining to Adaprolol (B1665021) Maleate (B1232345) and Soft Beta-Blockers
While a specific patent for adaprolol maleate has not been prominently identified in publicly accessible databases, the intellectual property foundation for this compound can be understood through the extensive patent portfolio of its key inventor, Dr. Nicholas Bodor, and by examining patents for analogous soft drugs. Dr. Bodor, a graduate research professor emeritus at the University of Florida's College of Pharmacy and founder of Bodor Laboratories, holds over 170 U.S. patents, many of which revolve around the concept of retrometabolic drug design. floridainvents.orgresearchgate.netbodorlaboratories.comufl.edu
A prime example of a patented soft drug is Loteprednol Etabonate , an ophthalmic corticosteroid also invented by Dr. Bodor. U.S. Patent 4,996,335, titled "Soft Steroids Having Anti-inflammatory Activity," is a cornerstone patent for this class of drugs and exemplifies the type of intellectual property that would underpin this compound. floridainvents.org This patent highlights the design of corticosteroids that are rapidly metabolized to inactive forms, thereby reducing the risk of side effects like increased intraocular pressure, a common concern with traditional steroids. floridainvents.org
Another relevant example is Esmolol (B25661) , a short-acting beta-blocker. While not an ophthalmic drug, its rapid metabolism is a key feature protected by patents. The intellectual property surrounding esmolol demonstrates the value placed on the controlled and predictable inactivation of a therapeutic agent.
The patents for these soft drugs typically claim the novel chemical entities themselves, the pharmaceutical compositions containing them, and their methods of use. The core of the invention lies in the structural modifications that render the drug susceptible to metabolic inactivation while maintaining its therapeutic efficacy at the target site. In the case of this compound, the adamantane (B196018) moiety is a key structural feature that likely plays a role in its unique pharmacological profile and would be a central element of its patent claims.
Interactive Table: Representative Patents for Soft Drugs
| Patent Number | Title | Key Innovation | Assignee/Inventors |
| US 4,996,335 | Soft Steroids Having Anti-inflammatory Activity | Design of corticosteroids with predictable metabolic inactivation to reduce side effects. | Nicholas Bodor |
| US 4,479,932 | Brain Specific Drug Delivery | A general method for targeting drugs to the brain using a chemical-enzymatic approach. | Nicholas Bodor |
| US 7,419,971 | Enhancement of Activity and/or Duration of Action of Selected Anti-inflammatory Steroids for Topical or Other Local Applications | Methods to improve the performance of soft anti-inflammatory steroids. | Nicholas Bodor |
| US 7,560,448 | Enhancement of Activity and/or Duration of Action of Soft Anti-inflammatory Steroids for Topical or Other Local Applications | Further enhancements and applications of soft anti-inflammatory steroid technology. | Nicholas Bodor |
Strategic Implications of Patent Expiration and Follow-on Research
The expiration of patents for pharmaceutical products typically marks the entry of generic competition, leading to a significant drop in revenue for the originator company, a phenomenon often referred to as the "patent cliff." ajmc.comnih.gov For soft drugs like this compound, the strategic implications of patent expiry are multifaceted.
The entry of generic versions of ophthalmic drugs, such as those used for glaucoma, is a well-established market dynamic. ajmc.compatsnap.combodorlaboratories.com However, the complexity of "soft drug" formulations could present unique challenges for generic manufacturers. Demonstrating bioequivalence for a topically applied drug that is designed to be rapidly metabolized at its site of action can be more complex than for a systemic drug. ajmc.com This could potentially delay the entry of generics or provide a longer tail of revenue for the originator product post-patent expiry.
To counteract the impact of patent expiration, pharmaceutical companies employ various life-cycle management strategies. ajmc.comnih.govmewburn.com For a product like this compound, these could include:
Developing new formulations: Creating an extended-release version or a preservative-free formulation could offer new benefits and secure additional patent protection.
Fixed-dose combinations: Combining this compound with another glaucoma medication in a single product can create a new, patentable entity and improve patient convenience.
Exploring new indications: Investigating the use of this compound for other conditions beyond glaucoma could open up new markets.
Follow-on research is a critical component of these strategies. For soft beta-blockers, research could focus on further refining the metabolic profile to enhance the therapeutic index, exploring different ester linkages to control the rate of inactivation, or developing new delivery systems to improve ocular bioavailability. The continued research at the University of Florida's Translational Drug Development Core exemplifies the type of ongoing work that can lead to new intellectual property and extend the commercial life of the core technology. ufl.edu
Academic and Industrial Contributions to this compound Patent Portfolio
The development of this compound is a clear example of a synergistic collaboration between academia and industry. The initial development was undertaken by Pharmos, a.s. , a pharmaceutical company. ufl.edu However, the foundational science and the inventive concept of retrometabolic drug design have deep roots in the academic work of Dr. Nicholas Bodor at the University of Florida . researchgate.netbodorlaboratories.comufl.edu
The University of Florida's College of Pharmacy, and specifically its Center for Drug Discovery and Development, has been a hub for research in this area. ufl.eduhealth.com The university's active role in drug discovery and development is further evidenced by its numerous patents and its collaborations with the pharmaceutical industry and regulatory bodies like the FDA. fda.gov
A 1996 publication on the synthesis and pharmacological activity of adaprolol enantiomers lists authors from both the Center for Drug Discovery at the University of Florida and from an industrial entity, indicating a close working relationship in the research and development process. bodorlaboratories.com This type of collaboration is common in the pharmaceutical industry, where academic institutions often provide the early-stage research and innovation, which is then licensed and developed by pharmaceutical companies with the resources for clinical trials and commercialization. nih.govpatsnap.com
The establishment of Bodor Laboratories, Inc. by Dr. Bodor further illustrates the translation of academic research into a commercial enterprise focused on leveraging the intellectual property of soft drug design. bodorlaboratories.com The company's business model is built around the development and out-licensing of its portfolio of soft drug candidates.
This interplay between academic discovery and industrial development is crucial for bringing innovative medicines like this compound to the market. The patent portfolio for such a compound would likely reflect this, with initial patents potentially assigned to the university and licensed to the commercial entity, followed by further patents on improvements and new formulations developed by the company.
Future Directions and Emerging Research Avenues for Adaprolol Maleate Analogues
Exploration of Novel Therapeutic Applications Beyond Ocular Hypertension
The "soft drug" concept embodied by adaprolol (B1665021), where a drug acts locally and is quickly metabolized into an inactive form upon entering systemic circulation, holds significant potential for therapeutic areas beyond ophthalmology. nih.govresearchgate.net The primary challenge in many therapies is mitigating systemic side effects, a problem that adaprolol's design directly addresses. google.com Researchers are investigating analogues of adaprolol for conditions where localized beta-blockade could be advantageous.
Elevated intraocular pressure (IOP) is a major risk factor for glaucoma, and while beta-blockers are a cornerstone of treatment, research into novel drug classes continues. nih.govresearchgate.net Future research could focus on developing adaprolol analogues that interact with new therapeutic targets identified in glaucoma research, such as Rho-associated protein kinase (ROCK) inhibitors or adenosine (B11128) receptor analogs. researchgate.net This could lead to multi-target soft drugs that offer a synergistic IOP-lowering effect.
Furthermore, the core structure of adaprolol could be modified to target other receptors while retaining the "soft" properties. Potential areas of exploration include:
Dermatology: For conditions like localized psoriasis or rosacea, where topical beta-blockers have shown some efficacy but systemic absorption is a concern.
Cardiology: Development of ultra-short-acting beta-blockers for acute settings, where rapid onset and offset of action are critical.
Pulmonology: Inhaled soft beta-blocker analogues for specific pulmonary conditions, minimizing cardiovascular side effects.
The unmet medical need for treatments with better side-effect profiles continues to drive the discovery of novel agents. nih.gov Adaprolol analogues represent a promising platform for developing such targeted therapies.
Table 1: Potential Therapeutic Areas for Adaprolol Analogues
| Therapeutic Area | Potential Application | Rationale for "Soft Drug" Approach |
| Dermatology | Localized Psoriasis, Rosacea | Minimize systemic cardiovascular effects from topical application. |
| Cardiology | Acute Cardiac Events | Provide rapid beta-blockade with easy titration and minimal lingering effects. |
| Pulmonology | Specific Respiratory Conditions | Deliver targeted action to the lungs via inhalation while avoiding systemic side effects. |
| Neurology | Migraine (Topical/Intranasal) | Localized application to craniofacial area to reduce systemic exposure compared to oral beta-blockers. |
Advancements in Targeted Drug Delivery for Reduced Systemic Exposure
The inherent design of adaprolol as a soft drug is the first step in reducing systemic exposure. researchgate.net However, advanced drug delivery systems can further enhance its local availability and minimize systemic leakage. The goal of targeted drug delivery is to increase the concentration of a therapeutic agent at the desired site of action while reducing its concentration in non-target tissues, thereby improving efficacy and reducing side effects. nih.gov
For ophthalmic applications, research is focused on novel formulations that can improve corneal permeability and residence time. Emulsomes, which are colloidal carriers, have been shown to effectively entrap adaprolol maleate (B1232345), leading to a significant reduction in intraocular pressure in preclinical models. google.com These formulations also demonstrated lower irritability compared to a standard solution of the drug. google.com
Future advancements in targeted delivery for adaprolol analogues could involve:
Nanoparticle-based Systems: Encapsulating the drug in nanoparticles can protect it from premature degradation, control its release, and improve its penetration into ocular tissues. nih.gov
Mucoadhesive Formulations: Gels or inserts that adhere to the ocular surface can prolong contact time, reducing the frequency of administration and the amount of drug that drains into the nasolacrimal system, a primary route for systemic absorption. researchgate.net
Drug-Eluting Punctal Plugs: These devices, inserted into the tear duct, provide sustained release of a drug directly to the ocular surface over several months, which could significantly improve patient adherence and minimize systemic exposure. semanticscholar.org
Aptamer-Based Delivery: Aptamers, which are short nucleic acid sequences, can be designed to bind to specific cell types, such as those in the trabecular meshwork of the eye, offering highly specific drug targeting. mdpi.com
These strategies aim to maximize the therapeutic index of adaprolol analogues by ensuring the drug remains at the site of action and is rapidly inactivated if it escapes into the systemic circulation. researchgate.net
Integration of Multi-Omics Data in Understanding Receptor-Ligand Dynamics
Understanding the precise interaction between a drug and its receptor is fundamental to designing better medicines. The integration of multi-omics data—which includes genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the complex biological processes that occur when a drug like an adaprolol analogue binds to its target beta-adrenergic receptor. nih.govdoaj.org
By combining these large datasets, researchers can move beyond a simple lock-and-key model of drug action and understand the downstream effects on cellular pathways and networks. arxiv.orgresearchgate.net For adaprolol analogues, a multi-omics approach could:
Identify Genetic Variants: Analyze genomic data from patient populations to identify single nucleotide polymorphisms (SNPs) in adrenergic receptors that may influence an individual's response to the drug.
Profile Gene Expression: Use transcriptomics (RNA-Seq) to see how the binding of an adaprolol analogue alters the expression of genes downstream of the receptor signaling pathway in target tissues.
Analyze Protein Networks: Employ proteomics to quantify changes in protein levels and post-translational modifications, revealing the broader impact on cellular signaling networks. nih.gov
Map Metabolic Changes: Utilize metabolomics to understand how receptor modulation affects the metabolic state of the cell.
This integrated approach can provide a comprehensive "molecular signature" of a drug's effect, helping to elucidate the mechanisms of action and identify potential biomarkers for efficacy or off-target effects. nih.gov This deeper understanding of receptor-ligand dynamics is crucial for designing next-generation adaprolol analogues with improved selectivity and efficacy.
Computational-Experimental Integration for Accelerated Drug Discovery
The discovery and development of new drug candidates is a time-consuming and expensive process. The integration of computational methods with experimental validation offers a powerful strategy to accelerate the design of novel adaprolol analogues. jddhs.com This synergistic approach, often referred to as computer-aided drug design (CADD), leverages computational power to screen vast chemical libraries and predict the properties of new molecules before they are synthesized. taylorandfrancis.commdpi.com
The process for discovering new adaprolol analogues would typically involve several integrated steps:
Structure-Based Drug Design (SBDD): Using the known 3D structure of beta-adrenergic receptors, computational docking simulations can predict how thousands or millions of virtual compounds, designed as variations of the adaprolol scaffold, would bind to the receptor. This allows for the rapid identification of candidates with high predicted affinity. taylorandfrancis.comfrontiersin.org
Ligand-Based Drug Design (LBDD): When a high-resolution receptor structure is unavailable, models can be built based on the chemical features of known active molecules. Techniques like quantitative structure-activity relationship (QSAR) modeling can predict the activity of new analogues based on their structural properties. jddhs.com
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. frontiersin.org For adaprolol analogues, a key predicted property would be rapid metabolism in the blood, consistent with the "soft drug" concept.
Chemical Synthesis and In Vitro Validation: The most promising candidates identified through computational screening are then synthesized in the lab. Their actual binding affinity and functional activity at the target receptor are tested using biochemical and cell-based assays.
Iterative Optimization: The experimental data is fed back into the computational models to refine them, improving their predictive power. This iterative cycle of computational design and experimental testing accelerates the process of optimizing lead compounds. scielo.org.mx
By bridging computational predictions with experimental validation, researchers can more efficiently explore the chemical space around the adaprolol core structure to identify novel analogues with superior therapeutic profiles. jddhs.com
Q & A
Q. Table 1. Key Parameters for Ocular Formulation Development
| Parameter | Target Range | Method |
|---|---|---|
| Droplet Size | 100–200 nm | Dynamic Light Scattering |
| pH | 6.5–7.5 | Potentiometric Titration |
| Osmolarity | 280–320 mOsm/kg | Freezing Point Depression |
| Drug Loading Efficiency | ≥90% | HPLC-UV Analysis |
Q. Table 2. Comparison of Hydrolysis Rates in Human Blood
| Compound | Half-Life (min) | Metabolite Identified |
|---|---|---|
| This compound | 5–754 | Inactive Acid |
| Timolol Maleate | >1000 | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
